

A Technical Guide to 3-Bromo-D-phenylalanine: Commercial Availability, Synthesis, and Applications

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Compound of Interest

Compound Name: 3-Bromo-D-phenylalanine

Cat. No.: B1277646

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-D-phenylalanine**, a non-proteinogenic amino acid that serves as a versatile building block in peptide synthesis and drug discovery. The introduction of a bromine atom to the D-phenylalanine scaffold offers unique chemical properties that are leveraged by researchers to enhance the biological activity and stability of novel therapeutics. This document details its commercial availability, physicochemical properties, key experimental protocols, and potential applications in neuroscience and beyond.

Commercial Availability and Key Suppliers

3-Bromo-D-phenylalanine is readily available from a range of commercial suppliers specializing in biochemicals and research-grade amino acids. These suppliers offer the compound in various purities and quantities to suit diverse research needs. Below is a summary of prominent suppliers and their typical product specifications.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Appearance	Storage Conditions
Santa Cruz Biotechnology	99295-78-0	C ₉ H ₁₀ BrN O ₂	244.1	-	-	-
Echemi	99295-78-0	-	-	-	-	-
Hangzhou Lingrui Chemical Co.,Ltd.	99295-78-0	-	-	99%	-	-
Chem-Impex	99295-78-0	C ₉ H ₁₀ BrN O ₂	244.1	≥ 98% (HPLC)	Off-white solid	0-8°C
MedChem Express (DL-form)	30163-20-3	C ₉ H ₁₀ BrN O ₂	244.09	99.77% (HPLC)	White to off-white solid	Powder: -20°C (3 years)
Finetech Industry Limited	99295-78-0	C ₉ H ₁₀ BrN O ₂	244.08	-	-	-

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **3-Bromo-D-phenylalanine** is crucial for its effective application in research. While experimental data can vary slightly between batches and suppliers, the following tables summarize key properties.

Physicochemical Properties

Property	Value	Source
Melting Point	Not specified	-
Solubility	Slightly soluble in water. Soluble in DMSO with heating.	[1]
LogP	1.88	[2]
pKa	2.16±0.10 (Predicted)	[3]

Spectroscopic Data (Predicted)

Spectroscopic Technique	Key Features
¹ H NMR	Aromatic protons in the range of 7.0-7.5 ppm, α-proton around 4.0 ppm, and β-protons around 3.0-3.2 ppm.
¹³ C NMR	Aromatic carbons between 120-140 ppm, carbonyl carbon around 175 ppm, α-carbon around 55 ppm, and β-carbon around 38 ppm.
Mass Spectrometry	Molecular ion peak with a characteristic 1:1 isotopic pattern for Bromine (⁷⁹ Br/ ⁸¹ Br) at m/z 243/245.

Experimental Protocols

The utility of **3-Bromo-D-phenylalanine** as a research tool is demonstrated through its incorporation into peptides and its use as a precursor in the synthesis of more complex molecules. The following are detailed methodologies for key experimental procedures.

Synthesis of 3-Bromo-DL-phenylalanine via Erlenmeyer-Plöchl Reaction

This multi-step synthesis provides a reliable route to obtaining 3-Bromo-DL-phenylalanine.[2]

Step 1: Synthesis of 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)

- In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).
- Add acetic anhydride (3.0 eq) to the mixture.
- Heat the mixture with stirring in a water bath at 100°C for 2 hours.
- Cool the reaction mixture to room temperature.
- Slowly add ethanol to the cooled mixture to precipitate the product.
- Collect the yellow crystalline product by vacuum filtration and wash with cold ethanol.

Step 2: Hydrolysis to α -Acetamido-3-bromocinnamic acid

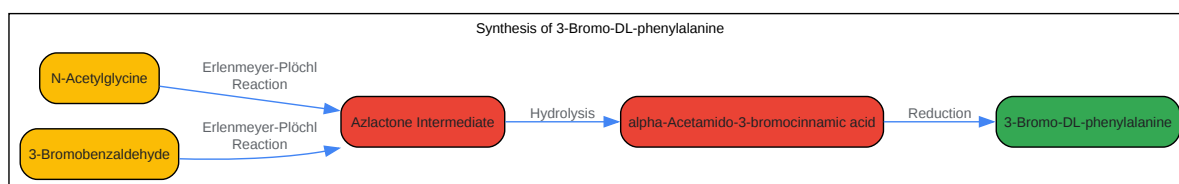
- Dissolve the azlactone intermediate in a 1 M sodium hydroxide solution.
- Gently warm the mixture with stirring until the solid dissolves.
- Cool the solution in an ice bath.
- Acidify the cooled solution with dilute hydrochloric acid to precipitate the product.
- Collect the precipitate by vacuum filtration and wash with cold water.
- Dry the product.

Step 3: Reduction to 3-Bromo-DL-phenylalanine

- Dissolve the α -acetamido-3-bromocinnamic acid in a suitable solvent such as ethanol.
- Gradually add sodium amalgam to the solution with vigorous stirring, maintaining a moderate temperature.
- Continue stirring until the reaction is complete (monitor by TLC).

- Carefully quench any remaining sodium amalgam with water.
- Filter the solution to remove mercury. The resulting solution contains crude 3-Bromo-DL-phenylalanine.

Purification: The crude product can be purified by recrystallization from a water/ethanol mixture, followed by ion-exchange chromatography for high-purity samples.^[2]



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Workflow for the synthesis of 3-Bromo-DL-phenylalanine.

Incorporation of Fmoc-3-Bromo-D-phenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the Fmoc-protected **3-Bromo-D-phenylalanine** into a peptide sequence on a solid support.^[1]

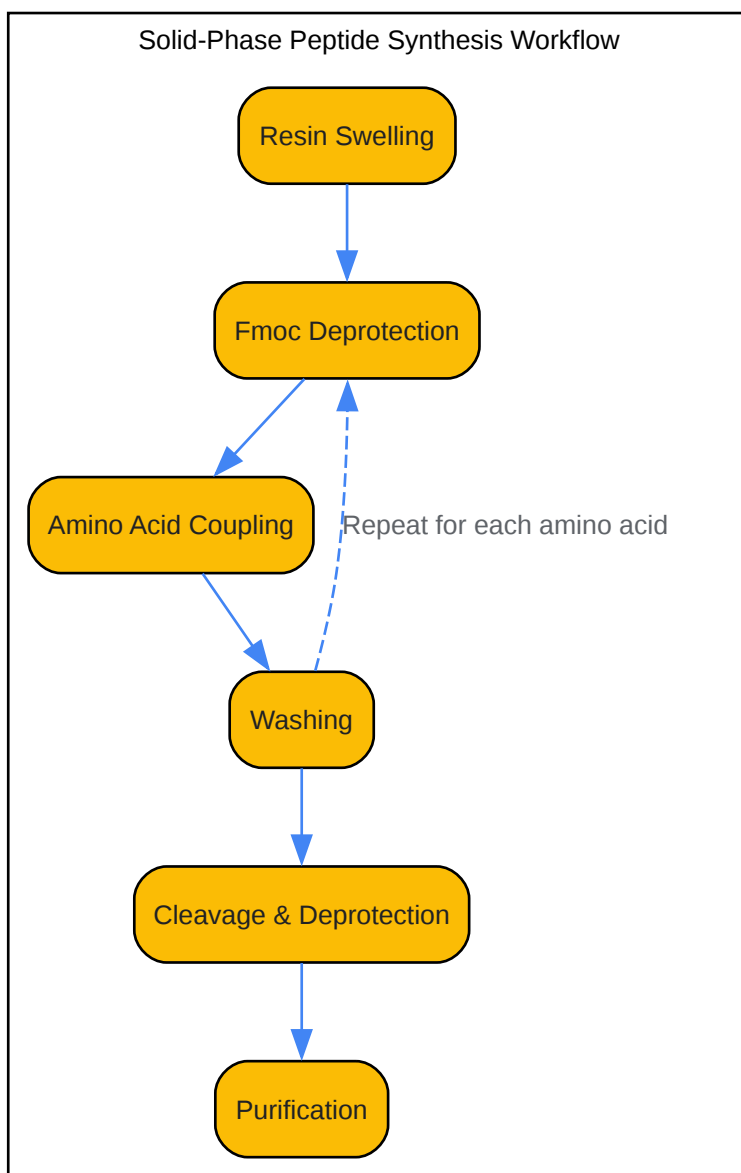
Materials:

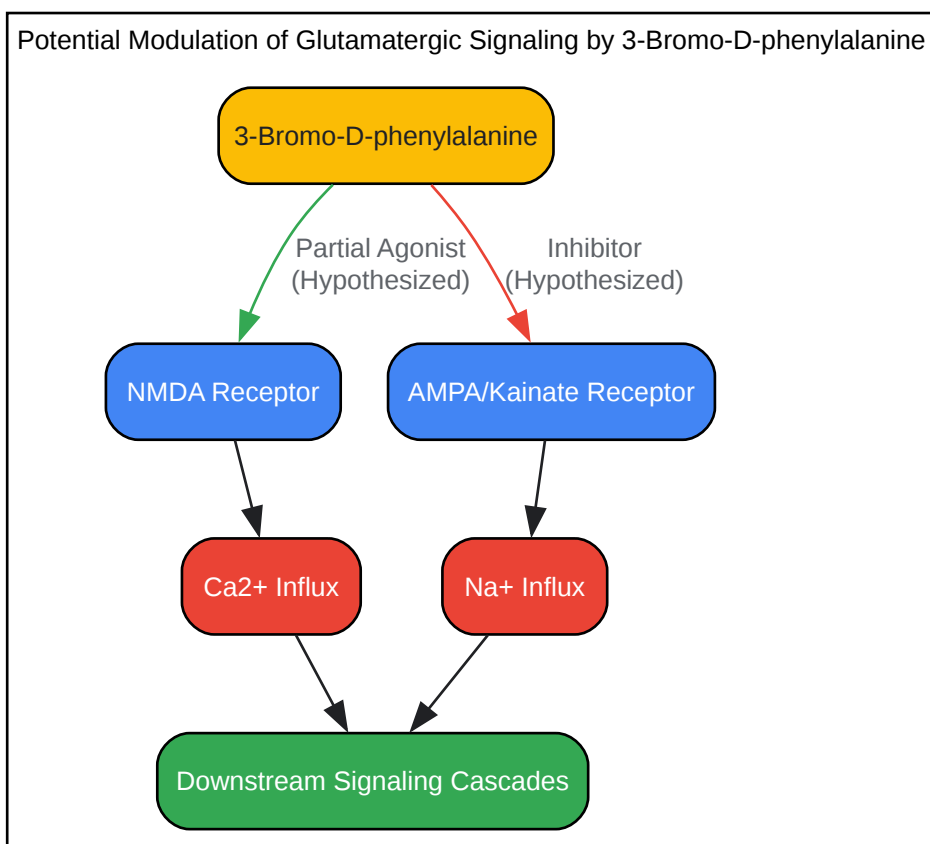
- Fmoc-**3-Bromo-D-phenylalanine**
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 20% Piperidine in DMF

- Coupling reagents: OxymaPure®/HOBt and Diisopropylcarbodiimide (DIC)
- Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - In a separate vial, dissolve Fmoc-**3-Bromo-D-phenylalanine** (3-5 eq) and OxymaPure®/HOBt (3-5 eq) in DMF.
 - Add DIC (3-5 eq) to the amino acid solution and pre-activate for 5-10 minutes.
 - Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
 - Confirm complete coupling with a Kaiser test.
- Washing: Wash the resin with DMF and DCM.
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours.
- Peptide Precipitation: Precipitate the peptide in cold diethyl ether and collect by centrifugation.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).





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